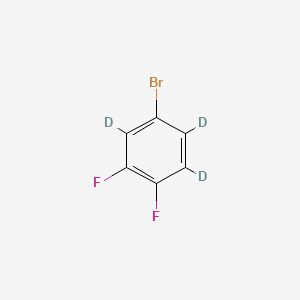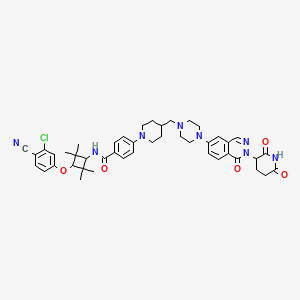
Androgen receptor degrader-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor degrader-3 is a compound that inhibits androgen receptor signaling and promotes the degradation of the receptor.
准备方法
The preparation of androgen receptor degrader-3 involves synthetic routes and reaction conditions that are designed to achieve high purity and yield. One method involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This linkage facilitates the ubiquitination and subsequent degradation of the androgen receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
化学反应分析
Androgen receptor degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
科学研究应用
Androgen receptor degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer, particularly in cases where traditional therapies have failed due to drug resistance
Industry: Utilized in the development of new drugs and therapeutic agents targeting androgen receptors.
作用机制
The mechanism of action of androgen receptor degrader-3 involves binding to the androgen receptor and promoting its degradation through the proteasome pathway. This process is facilitated by the compound’s bifunctional nature, which allows it to link the androgen receptor to an E3 ubiquitin ligase. The ubiquitination of the androgen receptor leads to its recognition and degradation by the proteasome, effectively reducing androgen receptor levels and inhibiting its signaling .
相似化合物的比较
Androgen receptor degrader-3 is unique in its ability to both inhibit androgen receptor signaling and promote receptor degradation. Similar compounds include:
UT-155: A selective androgen receptor degrader that induces androgen receptor degradation via the ubiquitin-proteasome pathway.
UT-69: Another selective androgen receptor degrader with similar mechanisms of action.
UT-34: A compound that also targets the androgen receptor for degradation
These compounds share the common goal of targeting androgen receptors for degradation but may differ in their specific molecular structures and binding affinities.
属性
分子式 |
C45H51ClN8O5 |
|---|---|
分子量 |
819.4 g/mol |
IUPAC 名称 |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57) |
InChI 键 |
PAELKDHSDBUTGE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(N=C7)C8CCC(=O)NC8=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


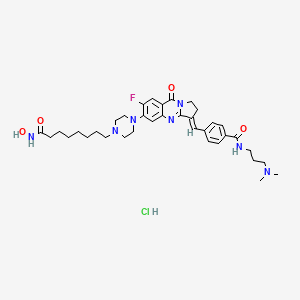
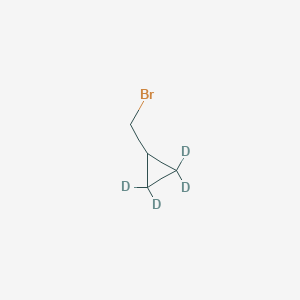
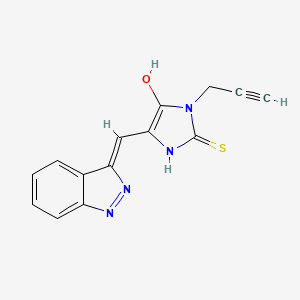
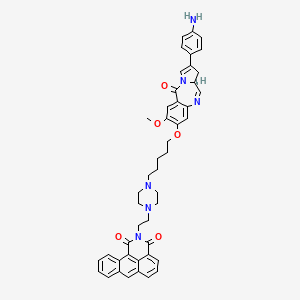
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
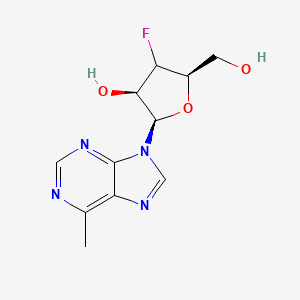
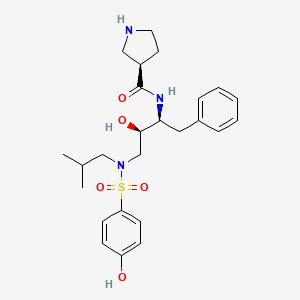
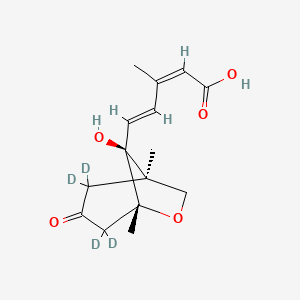
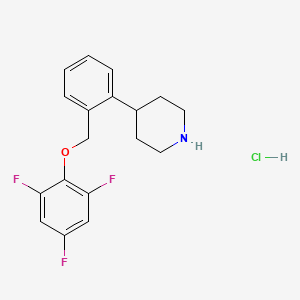
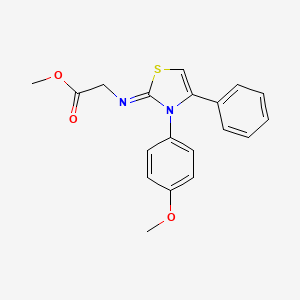
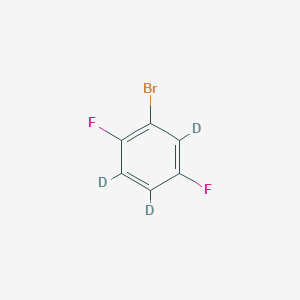
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
